
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane is an organic compound with the molecular formula C3H3Cl2F3O It is a halogenated ether, characterized by the presence of chlorine, fluorine, and oxygen atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane typically involves the reaction of chloromethyl methyl ether with trifluoroethanol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of trifluoroethanol is replaced by the chloromethyl group, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with ammonia can yield 2-amino-2-(chloromethoxy)-1,1,1-trifluoroethane, while elimination reactions can produce trifluoroethylene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl and chloromethyl groups into target molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of electronegative fluorine and chlorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoropropane
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluorobutane
- 2-Chloro-2-(chloromethoxy)-1,1,1-trifluoropentane
Uniqueness
2-Chloro-2-(chloromethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of chlorine, fluorine, and oxygen atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in nucleophilic substitution and elimination reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
55999-65-0 |
|---|---|
Molekularformel |
C3H3Cl2F3O |
Molekulargewicht |
182.95 g/mol |
IUPAC-Name |
2-chloro-2-(chloromethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C3H3Cl2F3O/c4-1-9-2(5)3(6,7)8/h2H,1H2 |
InChI-Schlüssel |
SZWWGKMYUYUHQL-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
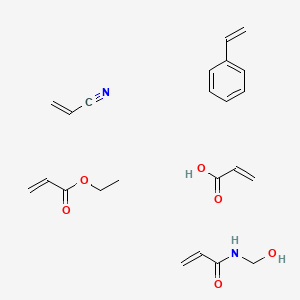

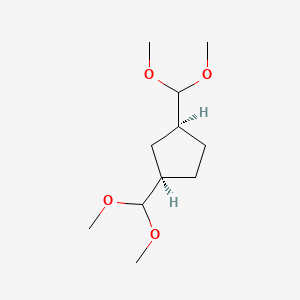


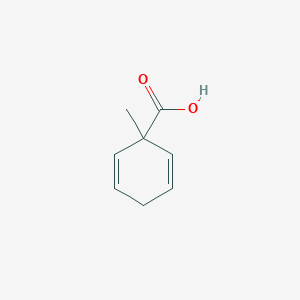


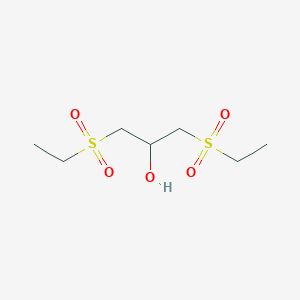
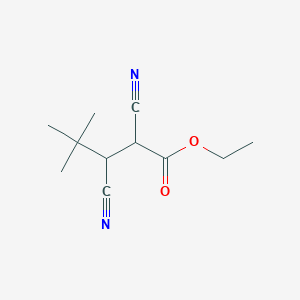
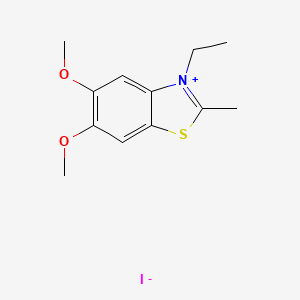
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
